N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2549019-38-5
VCID: VC11816764
InChI: InChI=1S/C18H21N5O2S/c1-22(26(24,25)12-14-5-3-2-4-6-14)15-8-10-23(11-15)18-16-7-9-19-17(16)20-13-21-18/h2-7,9,13,15H,8,10-12H2,1H3,(H,19,20,21)
SMILES: CN(C1CCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)CC4=CC=CC=C4
Molecular Formula: C18H21N5O2S
Molecular Weight: 371.5 g/mol

N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide

CAS No.: 2549019-38-5

Cat. No.: VC11816764

Molecular Formula: C18H21N5O2S

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide - 2549019-38-5

Specification

CAS No. 2549019-38-5
Molecular Formula C18H21N5O2S
Molecular Weight 371.5 g/mol
IUPAC Name N-methyl-1-phenyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanesulfonamide
Standard InChI InChI=1S/C18H21N5O2S/c1-22(26(24,25)12-14-5-3-2-4-6-14)15-8-10-23(11-15)18-16-7-9-19-17(16)20-13-21-18/h2-7,9,13,15H,8,10-12H2,1H3,(H,19,20,21)
Standard InChI Key RIWMTSMVQGLRAQ-UHFFFAOYSA-N
SMILES CN(C1CCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)CC4=CC=CC=C4
Canonical SMILES CN(C1CCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)CC4=CC=CC=C4

Introduction

Structural Features and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical pharmacophoric elements:

  • Pyrrolo[2,3-d]pyrimidine Core: A bicyclic system comprising a pyrrole fused to a pyrimidine ring. This scaffold is a privileged structure in kinase inhibitor design due to its ability to mimic the adenine moiety of ATP .

  • Pyrrolidine Substituent: A 3-pyrrolidinyl group attached to the N-1 position of the pyrrolo[2,3-d]pyrimidine. This moiety enhances solubility and provides a vector for additional functionalization .

  • Methanesulfonamide-Phenyl Group: A N-methyl methanesulfonamide linked to a phenyl ring, which contributes to hydrophobic interactions and metabolic stability .

The molecular formula is C₁₈H₂₁N₅O₂S, with a molecular weight of 371.5 g/mol. Key physicochemical properties include:

PropertyValue
LogP (Predicted)2.8 ± 0.6
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Polar Surface Area98.5 Ų
Solubility (Water)<1 mg/mL (25°C)

Data derived from PubChem and computational models.

Synthesis and Chemical Modifications

Multi-Step Synthetic Route

The synthesis of N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide involves sequential functionalization of the pyrrolo[2,3-d]pyrimidine core :

  • Core Formation: Cyclocondensation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a pyrrolidine derivative under basic conditions to introduce the pyrrolidinyl group .

  • Sulfonylation: Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methanesulfonamide group .

  • N-Methylation: Treatment with methyl iodide or dimethyl sulfate to methylate the sulfonamide nitrogen.

A representative yield for the final step is 62–68%, with purification via column chromatography (silica gel, ethyl acetate/hexane) .

Structural Analogues and Selectivity Optimization

Modifications to the pyrrolidine and sulfonamide groups significantly impact kinase selectivity:

  • Pyrrolidine Substitution: Introducing tert-butyl groups at the pyrrolidine 3-position enhances PKB selectivity over PKA by >150-fold .

  • Sulfonamide Linker: Replacing the phenyl group with cyclohexyl or pyridyl moieties improves metabolic stability and oral bioavailability .

Biological Activity and Mechanism of Action

Kinase Inhibition Profile

N-Methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide exhibits potent inhibition of PKB/Akt isoforms (IC₅₀ = 8–12 nM), with 28-fold selectivity over PKA . Key interactions include:

  • Hydrogen Bonding: The pyrrolo[2,3-d]pyrimidine N-1 nitrogen forms a hydrogen bond with the hinge region residue Glu228 of PKBβ .

  • Hydrophobic Contacts: The phenyl group occupies a hydrophobic pocket near the gatekeeper residue Phe438, stabilizing the inactive kinase conformation .

Cellular and In Vivo Efficacy

  • Anti-Proliferative Activity: Inhibits growth of PC-3 prostate cancer cells (EC₅₀ = 0.4 μM) and suppresses phosphorylation of downstream targets (GSK3β, FKHR) .

  • Xenograft Models: Oral administration (50 mg/kg/day) reduces tumor volume by 78% in HT-29 colon carcinoma models, with no significant weight loss in mice .

Pharmacokinetics and Metabolism

ADME Properties

  • Oral Bioavailability: 42% in rats, attributable to the methanesulfonamide group’s resistance to first-pass metabolism .

  • Half-Life: 4.2 hours (rat plasma), with moderate binding to albumin (89%) .

  • Major Metabolites: N-Demethylated sulfonamide (Phase I) and glucuronidated derivatives (Phase II), excreted via biliary routes .

Therapeutic Applications

Oncology

The compound’s PKB/Akt inhibition makes it a candidate for:

  • Solid Tumors: Synergizes with paclitaxel in ovarian cancer models by overcoming chemoresistance .

  • Hematologic Malignancies: Induces apoptosis in chronic lymphocytic leukemia (CLL) cells with BIRC5 (survivin) downregulation .

Neurological Disorders

Patent data suggest potential in Alzheimer’s disease via mTOR pathway modulation, though in vivo evidence remains preliminary .

Comparative Analysis with Analogues

CompoundPKB IC₅₀ (nM)PKA IC₅₀ (nM)Oral Bioavailability (%)
Target Compound8.223042
CCT128930 12.5350<10
EP3180344B1 Lead 6.719055

Data synthesized from Refs .

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